molecular formula C13H18O B8011237 2-(Cyclohexylmethyl)phenol

2-(Cyclohexylmethyl)phenol

Cat. No.: B8011237
M. Wt: 190.28 g/mol
InChI Key: GMHGILBQRWZITO-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H18O It is a phenolic compound characterized by a phenol group attached to a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of cyclohexylmethyl phenyl ether, followed by hydrolysis to yield the desired phenol compound. This process can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the phenol group can yield cyclohexylmethyl cyclohexanol using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and Fremy’s salt.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Quinones and hydroquinones.

    Reduction: Cyclohexylmethyl cyclohexanol.

    Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.

Scientific Research Applications

2-(Cyclohexylmethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with phenolic structures.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)phenol is primarily related to its phenolic structure. The phenol group can participate in hydrogen bonding and electron donation, making it reactive towards various electrophiles. In biological systems, it may interact with cellular components through its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenolic compound, known for its antiseptic properties.

    Cyclohexanol: A related compound with a hydroxyl group attached to a cyclohexane ring.

    2-Cyclohexylphenol: Similar structure but lacks the methyl group on the cyclohexane ring.

Uniqueness

2-(Cyclohexylmethyl)phenol is unique due to the presence of both a cyclohexylmethyl group and a phenol group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(cyclohexylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHGILBQRWZITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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